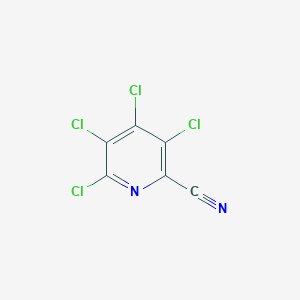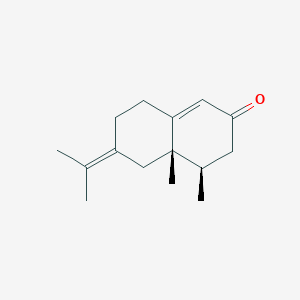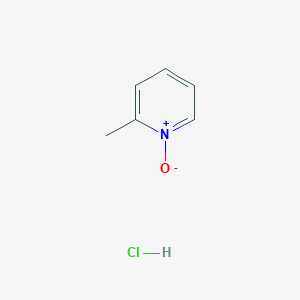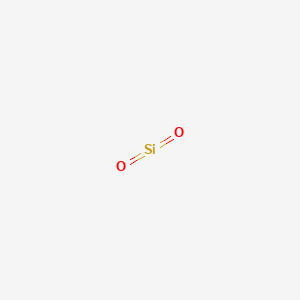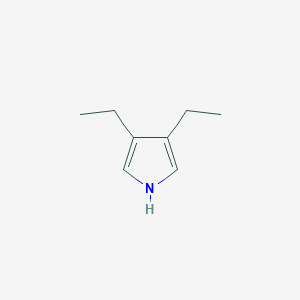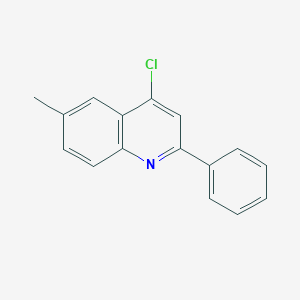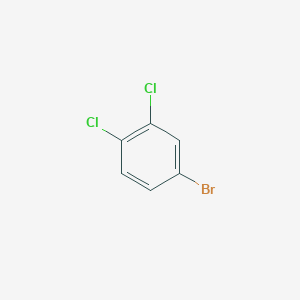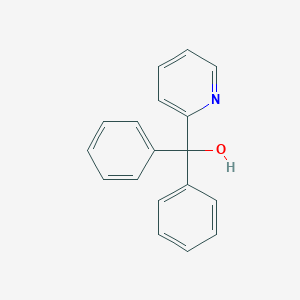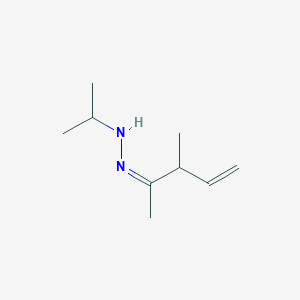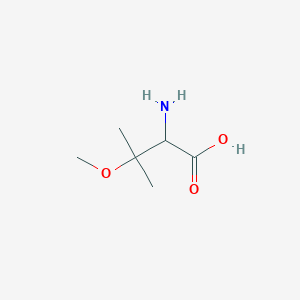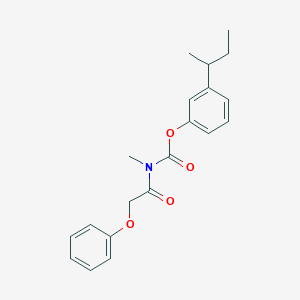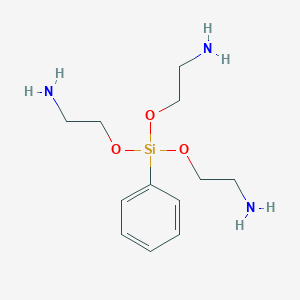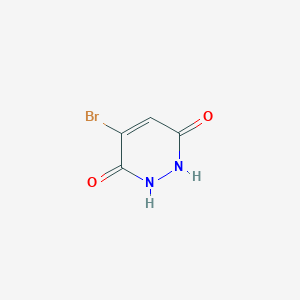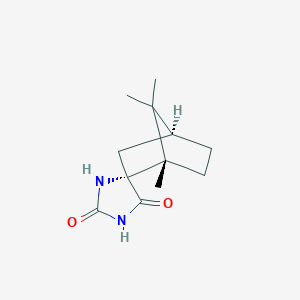
Camphor-2-spirohydantoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Camphor-2-spirohydantoin (CSH) is a cyclic compound that has been widely studied for its potential applications in various fields of science. It is a spirocyclic hydantoin that is derived from camphor, a common organic compound found in many essential oils. CSH has been shown to exhibit unique properties that make it a promising candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of Camphor-2-spirohydantoin is not yet fully understood, but it is believed to involve the inhibition of key enzymes involved in microbial growth and replication. Additionally, Camphor-2-spirohydantoin has been shown to exhibit antioxidant properties, which may contribute to its antimicrobial activity.
Effets Biochimiques Et Physiologiques
Camphor-2-spirohydantoin has been shown to have a number of biochemical and physiological effects. It has been shown to exhibit potent antimicrobial activity against a wide range of bacteria, fungi, and viruses. Additionally, Camphor-2-spirohydantoin has been shown to exhibit antioxidant properties, which may have potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Camphor-2-spirohydantoin is its broad-spectrum antimicrobial activity, which makes it a promising candidate for use in the development of new antimicrobial agents. Additionally, Camphor-2-spirohydantoin is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of Camphor-2-spirohydantoin is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are a number of potential future directions for research involving Camphor-2-spirohydantoin. One area of interest is the development of new antimicrobial agents based on the structure of Camphor-2-spirohydantoin. Additionally, there is potential for the use of Camphor-2-spirohydantoin in the development of new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of Camphor-2-spirohydantoin and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of Camphor-2-spirohydantoin can be achieved through a series of chemical reactions that involve the reaction of camphor with hydantoin. The process involves the use of various reagents and catalysts, and the yield of the reaction can be optimized through careful control of the reaction conditions.
Applications De Recherche Scientifique
Camphor-2-spirohydantoin has been widely studied for its potential applications in scientific research. It has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for use in the development of new antimicrobial agents. Additionally, Camphor-2-spirohydantoin has been shown to have potential applications in the field of materials science, where it can be used as a building block for the synthesis of novel materials.
Propriétés
Numéro CAS |
17138-07-7 |
|---|---|
Nom du produit |
Camphor-2-spirohydantoin |
Formule moléculaire |
C12H18N2O2 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
(1S,2R,4S)-1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C12H18N2O2/c1-10(2)7-4-5-11(10,3)12(6-7)8(15)13-9(16)14-12/h7H,4-6H2,1-3H3,(H2,13,14,15,16)/t7-,11-,12-/m0/s1 |
Clé InChI |
ZNLWSSZADRGRKU-QILRFPOHSA-N |
SMILES isomérique |
C[C@]12CC[C@H](C1(C)C)C[C@]23C(=O)NC(=O)N3 |
SMILES |
CC1(C2CCC1(C3(C2)C(=O)NC(=O)N3)C)C |
SMILES canonique |
CC1(C2CCC1(C3(C2)C(=O)NC(=O)N3)C)C |
Synonymes |
camphor-2-spirohydantoin camphor-2-spirohydantoin, 1S-(1alpha,2alpha,4alpha)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




